molecular formula C16H16FN3O3S B2469660 1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide CAS No. 1705344-15-5

1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide

Cat. No.: B2469660
CAS No.: 1705344-15-5
M. Wt: 349.38
InChI Key: SKFPPSYCFALYJG-UHFFFAOYSA-N
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Description

1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-10-6-14(24-19-10)18-16(22)11-7-20(8-11)15(21)9-23-13-5-3-2-4-12(13)17/h2-6,11H,7-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFPPSYCFALYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Fluorophenoxy Acetyl Intermediate: This step involves the reaction of 2-fluorophenol with acetyl chloride in the presence of a base such as pyridine to form 2-(2-fluorophenoxy)acetyl chloride.

    Synthesis of the Thiazole Intermediate: The thiazole ring is synthesized by reacting 3-methyl-1,2-thiazole with an appropriate reagent, such as phosphorus pentasulfide (P2S5), to introduce the thiazole moiety.

    Coupling Reaction: The final step involves the coupling of the fluorophenoxy acetyl intermediate with the thiazole intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired azetidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-chlorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    1-[2-(2-bromophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide: Similar structure with a bromine atom instead of fluorine.

    1-[2-(2-iodophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of 1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its halogen-substituted analogs.

Biological Activity

1-[2-(2-fluorophenoxy)acetyl]-N-(3-methyl-1,2-thiazol-5-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. Its unique structure, which includes a fluorophenoxy group, an acetyl moiety, and a thiazole ring, suggests potential biological activities that are of interest in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C16H16FN3O3S
  • Molecular Weight : 349.38 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom in its structure is significant as it can enhance the compound's reactivity and biological activity compared to non-fluorinated analogs.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Similar compounds within the azetidine class have shown effectiveness against various bacterial strains. For instance, studies have highlighted that thiazole-containing compounds often possess broad-spectrum antibacterial effects due to their ability to inhibit bacterial enzymes .

Anticancer Properties

The compound's structural similarity to other bioactive azetidinones suggests potential anticancer activity. Preliminary studies indicate that azetidinone derivatives can exhibit cytotoxic effects against cancer cell lines. For example, related compounds have demonstrated significant activity against HT-29 colon cancer cells with IC50 values in the nanomolar range . Further investigations are needed to evaluate the specific anticancer efficacy of this compound.

Initial findings suggest that this compound may interact with specific enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its pharmacological profile.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Fluorophenoxy Acetyl Intermediate : Reaction of 2-fluorophenol with acetyl chloride in the presence of a base such as pyridine.
  • Synthesis of the Thiazole Intermediate : Reacting 3-methyl-1,2-thiazole with appropriate reagents to introduce the thiazole moiety.
  • Final Coupling Reaction : Combining both intermediates to form the final azetidine derivative .

Research Findings and Case Studies

Study Findings Reference
Kawase et al.Synthesis of N-substituted azetidinones; demonstrated antimicrobial properties
MDPI ReviewDiscussed various azetidinone derivatives' biological activities; highlighted anticancer potential
ResearchGate StudyFocused on azetidinones' pharmacological profiles; indicated broad-spectrum activities

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